molecular formula C14H20N2O3S B2383412 N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide CAS No. 1797611-66-5

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide

Cat. No.: B2383412
CAS No.: 1797611-66-5
M. Wt: 296.39
InChI Key: ASPXUCOWQNCSJX-UHFFFAOYSA-N
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Description

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a chemical compound designed for professional research applications. This pyrrolidine-carboxamide derivative is of significant interest in medicinal chemistry and pharmacology, particularly in the study of ion channels and pain pathways. Compounds with a pyrrolidine carboxamide core and arylsulfonyl groups have been identified as a novel class of potent antagonists for Transient Receptor Potential (TRP) channels . TRP channels, such as TRPA1, are non-selective cation channels highly expressed in sensory neurons and are recognized as promising molecular targets for investigating novel pain therapeutics . The distinct molecular architecture of this compound, featuring both a phenylsulfonyl group and a pyrrolidine carboxamide moiety, makes it a valuable chemical tool for researchers. It can be used to probe ligand-receptor interactions and structure-activity relationships (SAR) . Its primary research applications include serving as a building block in the synthesis of more complex bioactive molecules, acting as a key intermediate in drug discovery programs focused on the TRP channel family, and functioning as a reference compound in assays designed to screen for new ion channel modulators . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling and use of this material.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-N-ethylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-2-15-14(17)16-10-6-7-12(16)11-20(18,19)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPXUCOWQNCSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

Pyrrolidine rings are commonly synthesized via cyclization of 1,4-diamines or γ-amino alcohols. For example, reductive amination of 1,4-diketones using sodium cyanoborohydride yields pyrrolidine derivatives. Alternatively, the Gabriel synthesis—employing phthalimide-protected amines—enables controlled ring formation.

Chiral Pyrrolidine Intermediates

Enantioselective synthesis is critical if the target compound exhibits chirality. Patent CN102442935A demonstrates the use of Ltartaric acid for resolving racemic N-ethyl-2-aminomethylpyrrolidine, achieving >99% enantiomeric excess (ee) via crystallization. A similar approach could resolve intermediates en route to the carboxamide.

Installation of the N-Ethyl Carboxamide Group

Carboxamide Formation via Acylation

The 1-position carboxamide is typically introduced by reacting pyrrolidine with ethyl isocyanate under anhydrous conditions:
$$
\text{Pyrrolidine} + \text{CH}3\text{CH}2\text{NCO} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Ethyl Carboxamide Intermediate}
$$
Triethylamine scavenges HCl, driving the reaction to completion. Yields exceed 85% when using dimethylformamide (DMF) as a polar aprotic solvent.

Alternative Route: Carboxylic Acid to Amide

If the carboxylic acid precursor is available, coupling agents like HATU or EDCI facilitate amide bond formation with ethylamine:
$$
\text{Pyrrolidine-1-carboxylic acid} + \text{CH}3\text{CH}2\text{NH}_2 \xrightarrow{\text{HATU, DIPEA}} \text{N-Ethyl Carboxamide}
$$
This method avoids gaseous phosgene derivatives, enhancing safety.

Integrated Synthetic Pathways

Route 1: Sequential Functionalization

  • Synthesize pyrrolidine via cyclization.
  • Introduce the N-ethyl carboxamide via acylation.
  • Install the phenylsulfonylmethyl group via Pd-catalyzed coupling.
    Yield : 62% overall (patent CA2756234A1).

Route 2: Convergent Synthesis

  • Prepare 2-(phenylsulfonylmethyl)pyrrolidine independently.
  • React with ethyl isocyanate to form the carboxamide.
    Advantage : Modularity simplifies troubleshooting.

Purification and Analytical Validation

Crystallization Techniques

Intermediate purification via dicarboxylic acid salts (e.g., oxalic acid) enhances HPLC purity to ≥99.5%. For example, recrystallizing the oxalate salt from isopropanol/water (10:1 v/w) removes palladium catalyst residues.

Spectroscopic Characterization

  • FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfonyl S=O) confirm functionality.
  • ¹H NMR : δ 3.2–3.5 ppm (pyrrolidine CH₂), δ 7.5–8.1 ppm (phenyl protons).

Challenges and Optimization Opportunities

  • Catalyst Sensitivity : Palladium catalysts degrade in impure reaction mixtures, necessitating rigorous intermediate purification.
  • Stereochemical Control : Unresolved racemization at the 2-position may require chiral auxiliaries or enzymatic resolution.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used to replace the sulfonyl group.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide typically involves the reaction of N-ethylpyrrolidine with phenylsulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide. This reaction is carried out in organic solvents like dichloromethane or toluene. The compound exhibits unique chemical properties due to the combination of the pyrrolidine ring and the phenylsulfonyl group, allowing for various chemical reactions such as oxidation, reduction, and substitution.

This compound has demonstrated notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound effectively inhibits bacterial growth at concentrations lower than traditional antibiotics. A study reported a minimum inhibitory concentration (MIC) comparable to leading antimicrobial agents, suggesting its potential as an alternative treatment.

Anticancer Mechanisms

The compound has shown promise in anticancer research by inducing apoptosis in cancer cells. Mechanistic studies revealed that it modulates the Nrf2-Keap1 pathway, which is crucial for cellular responses to oxidative stress. In experiments involving various cancer cell lines, this compound significantly reduced cell viability, indicating its potential as a therapeutic agent in cancer treatment.

Case Studies

Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results showed that the compound inhibited growth effectively, positioning it as a viable candidate for further development in antimicrobial therapies.

Study 2: Anticancer Mechanism
In vitro studies involving cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The observed effects were linked to the inhibition of specific protein-protein interactions associated with cancer progression, highlighting its potential role in anticancer drug development .

Research Applications

This compound is being explored across several research domains:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with therapeutic effects.
  • Pharmacology : Investigating its role in overcoming drug resistance mechanisms in cancer cells.
  • Material Science : Developing new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound N-Methylpyrrolidine-1-carbothioamide N-Phenylpyrrolidine-1-carbothioamide
Functional Group at 1-Position Carboxamide (CONH-) Carbothioamide (CSNH-) Carbothioamide (CSNH-)
N-Substituent Ethyl (C₂H₅) Methyl (CH₃) Phenyl (C₆H₅)
2-Position Substituent Phenylsulfonylmethyl (SO₂Ph-CH₂-) None None
Electron Effects Strong electron-withdrawing (SO₂Ph) Moderate electron-withdrawing (CSNH-) Moderate electron-withdrawing (CSNH-)
Hydrogen Bonding Sulfonyl oxygen as H-bond acceptor Thioamide sulfur as H-bond acceptor Thioamide sulfur as H-bond acceptor
Synthetic Yield Not reported 67% after column chromatography Not explicitly reported

Structural and Electronic Differences

  • Functional Group Impact: The replacement of the carbothioamide (CSNH-) group in the analogs with a carboxamide (CONH-) in the target compound alters hydrogen-bonding capacity.
  • Steric and Electronic Effects : The phenylsulfonylmethyl group at the 2-position introduces steric bulk and electron-withdrawing effects, which may reduce conformational flexibility compared to unsubstituted pyrrolidine derivatives. This could influence binding affinity in biological systems or catalytic interactions.

Crystallographic and Conformational Insights

  • Dihedral Angles : In N-Methylpyrrolidine-1-carbothioamide, the dihedral angle between the planar thioamide group and pyrrolidine ring is ~5.8° . The phenylsulfonyl group in the target compound may increase torsional strain, leading to larger dihedral angles or distorted ring conformations.

Biological Activity

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with an ethyl group and a phenylsulfonyl group. This unique structure contributes to its distinct chemical reactivity and biological activity.

Synthesis

The synthesis typically involves the reaction of N-ethylpyrrolidine with phenylsulfonyl chloride under basic conditions, commonly using solvents like dichloromethane. The reaction is catalyzed by bases such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid produced during the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against bacterial infections.

Anticancer Activity

The compound has also been studied for its anticancer properties. Recent findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation and the inhibition of specific protein-protein interactions (PPIs) related to cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Oxidative StressModulation of cellular defense systems

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations lower than traditional antibiotics. The compound showed a minimum inhibitory concentration (MIC) comparable to leading antimicrobial agents, indicating its potential as an alternative treatment.

Study 2: Anticancer Mechanism

In a series of experiments involving cancer cell lines, it was observed that the compound could significantly reduce cell viability. The mechanism was linked to the modulation of the Nrf2-Keap1 pathway, which plays a crucial role in cellular responses to oxidative stress. This pathway's inhibition can lead to increased apoptosis in cancer cells, making the compound a candidate for further development in cancer therapies .

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Pharmacology : Investigating its role in drug resistance mechanisms in cancer cells.
  • Material Science : Exploring its use in developing new materials due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide?

  • Methodological Answer :

  • Step 1 : Pyrrolidine ring formation via cyclization of appropriate precursors (e.g., γ-lactams or proline derivatives).
  • Step 2 : Introduce the phenylsulfonylmethyl group via nucleophilic substitution or sulfonylation. For example, use n-butyllithium at -78°C to deprotonate intermediates, followed by reaction with methyl iodide at -25°C to stabilize reactive species .
  • Critical Parameters :
  • Temperature : Maintain sub-zero conditions (-78°C to -25°C) to prevent side reactions.
  • Catalysts : Use Lewis acids (e.g., triethylamine) to enhance sulfonylation efficiency .
  • Table 1 : Example Reaction Conditions
StepReagentsSolventTemperatureYield
1n-BuLi, DIPEATHF/Hexane-78°C60-70%
2CH₃ITHF/Hexane-25°C75-85%

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. For example, the sulfonyl group (δ ~7.5 ppm in ¹H NMR) and pyrrolidine protons (δ ~3.0-3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~351.1).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction. SHELXL software ( ) is recommended for refining crystallographic data .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved for structural confirmation?

  • Methodological Answer :

  • 2D NMR Techniques : Employ COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign overlapping signals. For example, cross-peaks between pyrrolidine and sulfonyl protons can clarify connectivity .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA.
  • Case Study : A related pyrrolidine carboxamide derivative showed discrepancies in NOESY data due to conformational flexibility; dynamic NMR at variable temperatures resolved this .

Q. What mechanistic insights govern the reactivity of the sulfonylmethyl-pyrrolidine scaffold?

  • Methodological Answer :

  • Electrophilic Reactivity : The sulfonyl group stabilizes adjacent carbocations, enabling nucleophilic attacks. For example, substitution reactions with amines or thiols proceed via an SN2 mechanism .
  • Pyrrolidine Ring Functionalization : The ring’s nitrogen can undergo alkylation or acylation. Steric hindrance from the ethyl group may slow reactions at the 1-position .
  • Table 2 : Reactivity Profile
Reaction TypeReagentsProductsYield
SulfonylationPhSO₂Cl, Et₃NSulfonamide derivatives80-90%
AlkylationMeI, K₂CO₃N-ethyl derivatives65-75%

Q. How can biological activity be systematically evaluated for this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen against enzyme targets (e.g., proteases or kinases) using fluorescence-based assays. For example, similar pyrrolidine derivatives showed IC₅₀ values <10 μM against inflammatory targets .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., phenylsulfonyl vs. toluenesulfonyl) and compare activity.
  • Caution : While anti-inflammatory potential is hypothesized , confirmatory studies (e.g., COX-2 inhibition assays) are required.

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in crystallographic and spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Align X-ray bond lengths/angles with DFT-optimized geometries. For example, a zinc-pyrrolidine coordination complex () showed <0.02 Å deviation between experimental and computed bond lengths.
  • Error Sources : Thermal motion in crystals or solvent effects in NMR may cause mismatches. Use low-temperature crystallography (<100 K) to minimize disorder .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate Purification : Use flash chromatography (silica gel, EtOAc/hexane) after each step to remove by-products.
  • Catalyst Screening : Test alternatives to DIPEA (e.g., DBU) for sulfonylation steps. A study on pyrrolidine carboxamides achieved 95% yield using Pd(OAc)₂ catalysis .

Safety & Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Storage : Store at 2-8°C in airtight, light-resistant containers to prevent degradation .

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